molecular formula C49H76O36 B1211853 beta-Cyclodextrin-benzaldehyde CAS No. 64691-57-2

beta-Cyclodextrin-benzaldehyde

Cat. No. B1211853
CAS RN: 64691-57-2
M. Wt: 1241.1 g/mol
InChI Key: WFHFGDIKIXDWNX-ZQOBQRRWSA-N
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Description

Beta-Cyclodextrin-benzaldehyde is a complex formed by the interaction of beta-Cyclodextrin (β-CD), a cyclic oligosaccharide, and benzaldehyde . This complex is studied for its unique properties and potential applications .


Synthesis Analysis

The synthesis of beta-Cyclodextrin-benzaldehyde involves the preparation of an inclusion complex of benzaldehyde (BA) with β-cyclodextrin (β-CD) . In one method, β-cyclodextrin is used as a phase transfer catalyst for synthesizing natural benzaldehyde from cinnamaldehyde . Another approach involves the use of β-cyclodextrin as a catalyst for the metal-free one-pot multi-component synthesis of a wide range of highly functionalized bio-active heterocyclic pyrrolidine-2-one moieties from easily available aldehydes and amines .


Molecular Structure Analysis

The molecular structure of the beta-Cyclodextrin-benzaldehyde complex is studied using techniques like thermal analysis and X-ray diffractometry . The complexation properties of the complex for various dyes have also been studied .


Chemical Reactions Analysis

The chemical reactions involving beta-Cyclodextrin-benzaldehyde are diverse. For instance, in the benzoin condensation reaction of benzaldehyde, β-cyclodextrin acts as the main catalyst . The dissociation of the β-CD·BA complex is dominated by a one-dimensional random nucleation and subsequent growth process .


Physical And Chemical Properties Analysis

Beta-Cyclodextrin-benzaldehyde, like other cyclodextrin complexes, has unique physical and chemical properties. Cyclodextrins are non-toxic oligopolymers of glucose that help to increase the solubility of organic compounds with poor aqueous solubility . They can mask odors from foul-smelling compounds and have been widely studied in the area of drug delivery .

Scientific Research Applications

Catalytic Applications

Beta-cyclodextrin-benzaldehyde complexes have shown significant utility in catalytic applications. For example:

  • Sustainable Synthesis of Natural Benzaldehyde : Beta-cyclodextrin is used as a phase transfer catalyst in an innovative reactive distillation process for the synthesis of natural benzaldehyde from cinnamaldehyde. This approach offers substantial reductions in capital and operational expenses, along with decreased CO2 emissions (Li et al., 2018).
  • Cyclodextrin-Based Schiff Base Pro-Fragrances : Beta-cyclodextrin derivatives containing aldehydes, including benzaldehyde, have been synthesized for use in fragrance release studies. This research explores the rate of aldehyde release from these compounds in various environments (Palágyi et al., 2022).

Catalysis and Environmental Applications

Beta-cyclodextrin-benzaldehyde complexes are also explored for their role in environmental and other catalytic processes:

  • Green Catalyst for Oxidation Processes : Functionalization of beta-cyclodextrin on glass micro-particles has been utilized as a green catalyst for the selective oxidation of toluene to benzaldehyde, offering an eco-friendly alternative with high efficiency and repeatability (Tahir et al., 2016).
  • Biomimetic Catalysis : Beta-cyclodextrin is employed in biomimetic catalysis for the synthesis of acetal compounds, including benzaldehyde glycol acetal. This approach is both environmentally friendly and efficient, yielding high rates of production (Xia et al., 2016).

Pharmaceutical and Biomedical Applications

In the pharmaceutical and biomedical sectors, beta-cyclodextrin-benzaldehyde plays a role in enhancing drug solubility and stability:

  • Molecular Simulation for Drug Complexation : Research comparing molecular simulation approaches for cyclodextrin-drug complexation, using beta-cyclodextrin as a model, shows its potential for aiding in the solubilization of poorly soluble drugs (Wang et al., 2015).
  • Biosensor Fabrication : Beta-cyclodextrin inclusion complexes with benzaldehyde have been synthesized to immobilize laccase, which is then used in the fabrication of biosensors for dopamine determination. This highlights the application of beta-cyclodextrin-benzaldehyde complexes in the development of analytical and diagnostic tools (Hua et al., 2015).

Mechanism of Action

The mechanism of action of beta-Cyclodextrin-benzaldehyde is largely based on the ability of β-cyclodextrin to encapsulate other molecules, especially organic compounds . This encapsulation ability is due to the unique structural and chemical properties of cyclodextrins .

Future Directions

The future directions in the study of beta-Cyclodextrin-benzaldehyde are promising. The exploration of the green catalyst β-cyclodextrin for the metal-free one-pot three-component synthesis of a wide range of highly functionalized bio-active heterocyclic pyrrolidine-2-one moieties from easily available aldehydes and amines explains the superiority and uniqueness of this protocol . This suggests that cyclodextrins will continue to garner interest from scientists for many years to come, and that novel applications of cyclodextrins have yet to be discovered .

properties

IUPAC Name

benzaldehyde;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O35.C7H6O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;8-6-7-4-2-1-3-5-7/h8-63H,1-7H2;1-6H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHFGDIKIXDWNX-ZQOBQRRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C=O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1241.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Cyclodextrin-benzaldehyde

CAS RN

64691-57-2
Record name Beta-cyclodextrin-benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064691572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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